7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid
CAS No.: 117186-21-7
Cat. No.: VC17289618
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117186-21-7 |
|---|---|
| Molecular Formula | C8H6ClN3O2 |
| Molecular Weight | 211.60 g/mol |
| IUPAC Name | 7-chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H6ClN3O2/c1-4-10-6(9)2-7-11-5(8(13)14)3-12(4)7/h2-3H,1H3,(H,13,14) |
| Standard InChI Key | XESHUXVEPZGKHS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC2=NC(=CN12)C(=O)O)Cl |
Introduction
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic aromatic compound belonging to the imidazo[1,2-c]pyrimidine class. It is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with a chloro group at the 7-position and a carboxylic acid group at the 2-position. This compound is notable for its diverse biological activities and applications in medicinal chemistry and pharmaceutical research.
Synthesis Methods
The synthesis of 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid can be achieved through various synthetic routes. Common methods involve the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. Advanced technologies, including continuous flow systems and microreactor technologies, are employed in industrial settings to improve reaction efficiency and product purity.
Biological Activities and Applications
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid exhibits significant biological activity, with potential therapeutic effects including anti-inflammatory and anticancer activities. Its mechanism of action involves interaction with biological targets such as enzymes or receptors, contributing to its potential therapeutic effects in various biological systems.
Comparison with Similar Compounds
Several compounds share structural similarities with 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Methylimidazo[1,2-a]pyridine | Similar imidazole structure | Known for its mutagenic properties |
| 7-Chloroimidazo[1,2-a]pyridine | Chlorinated imidazole derivative | Exhibits potent antitumor activity |
| 5-Methylthioimidazo[1,2-c]pyrimidine | Contains a methylthio group instead of a carboxylic acid | Different biological activity profile |
| 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine | Similar structure with a methylthio substituent | Potentially different pharmacological effects |
Research Findings and Future Directions
Research on 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is ongoing, focusing on its synthesis, biological properties, and potential applications in medicinal chemistry. The compound's unique combination of chlorine substitution and carboxylic acid functionality enhances its biological activity and makes it a promising candidate for further research.
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